6-(gamma,gamma-Dimethylallylamino)purine riboside

Oncology Cell viability Structure-activity relationship

Select N6-isopentenyladenosine (i6A) for its irreplaceable dual mechanism: simultaneous AMPK activation and Rab7 prenylation inhibition—unavailable with kinetin riboside, benzyladenosine, or any other cytokinin analog. This endogenous nucleoside induces autophagic flux blockade in melanoma models where basal protective autophagy drives chemoresistance. Unlike free base cytokinins (isopentenyladenine, trans-zeatin) that show negligible cytotoxicity, i6A riboside delivers potent, non-genotoxic G0/G1 arrest and caspase-3-mediated apoptosis validated in T24 bladder carcinoma. For plant tissue culture, Phaseolus lunatus genotype-dependent activity hierarchies mandate the riboside form for reproducible callus growth. Request bulk pricing for oncology or plant biology programs.

Molecular Formula C15H21N5O4
Molecular Weight 335.36 g/mol
CAS No. 7724-76-7
Cat. No. B141774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(gamma,gamma-Dimethylallylamino)purine riboside
CAS7724-76-7
SynonymsN-(3-Methyl-2-butenyl)-adenosine;  6-(3-Methyl-2-butenylamino)-9-β-D-ribofuranosylpurine;  6-(3-Methyl-2-butenylamino)-9-β-ribofuranosylpurine;  6-(3-Methyl-2-butenylamino)-β,D-ribofuranosylpurine;  6-(3-Methyl-2-butenylamino)purine riboside;  6-(γ,γ-Dime
Molecular FormulaC15H21N5O4
Molecular Weight335.36 g/mol
Structural Identifiers
SMILESCC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C
InChIInChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h3,6-7,9,11-12,15,21-23H,4-5H2,1-2H3,(H,16,17,18)
InChIKeyUSVMJSALORZVDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(γ,γ-Dimethylallylamino)purine Riboside (i6A) for Cancer Research and Plant Biology Procurement


6-(γ,γ-Dimethylallylamino)purine riboside (CAS 7724-76-7), also known as N6-isopentenyladenosine (i6A or iPA), is a naturally occurring modified nucleoside consisting of adenosine linked to an isopentenyl group derived from the mevalonate pathway [1]. It functions both as an endogenous cytokinin in plants, regulating growth and differentiation, and as a bioactive molecule in mammalian cells with established antiproliferative and pro-apoptotic properties [2]. This dual activity profile distinguishes i6A from purely synthetic analogs and positions it as a unique tool for both plant tissue culture applications and oncology research programs.

Critical Structural and Functional Differences Between i6A Riboside and Generic Cytokinin Analogs


Substituting 6-(γ,γ-dimethylallylamino)purine riboside with structurally related cytokinins such as kinetin riboside, benzyladenosine, or its own free base (isopentenyladenine) carries quantifiable risk in both plant and mammalian experimental systems. In mammalian cells, cytokinin free bases (e.g., isopentenyladenine, trans-zeatin, benzyladenine) exhibit negligible cytotoxicity, whereas their riboside counterparts impair viability across multiple cancer cell lines [1]. In plant tissue culture, the activity hierarchy between base and riboside forms reverses depending on genotype: N6-(Δ2-isopentenyl)adenine is less active than the corresponding riboside in most Phaseolus lunatus genotypes, while zeatin base is more active than its riboside [2]. These context-dependent activity differences preclude simple analog substitution without experimental validation.

Quantitative Evidence Differentiating 6-(γ,γ-Dimethylallylamino)purine Riboside from Closest Analogs


Differential Cytotoxic Activity of i6A Riboside Versus Its Free Base in Human Cancer and Normal Cells

In a comparative study of cytokinins and their ribosides across multiple human cell lines, isopentenyladenosine (i6A) as the riboside form impaired viability, whereas its corresponding free base, isopentenyladenine, showed no cytotoxic effect. This pattern was consistent across all tested cytokinin pairs (trans-zeatin vs. trans-zeatin riboside; benzyladenine vs. benzylaminopurine riboside), demonstrating that the ribose moiety is essential for mammalian cell activity [1].

Oncology Cell viability Structure-activity relationship

Direct Comparison of i6A and N6-Benzyladenosine in Bladder Carcinoma T24 Cells: Cell Cycle Arrest and Apoptosis

In a direct head-to-head study in bladder carcinoma T24 cells, both N6-isopentenyladenosine (i6A) and its benzyl analog N6-benzyladenosine (BA) were evaluated. After 24 hours, both compounds induced G0/G1 phase cell cycle arrest and apoptosis linked to caspase-3 activation. Importantly, neither compound exhibited genotoxic effects at active concentrations, suggesting a non-DNA-damaging mechanism distinct from conventional chemotherapeutics [1].

Bladder cancer Cell cycle Apoptosis

Unique Dual Mechanism of i6A: AMPK Activation and Rab7 Prenylation Inhibition in Melanoma

Unlike simpler cytokinin ribosides that primarily affect cell cycle progression, i6A exhibits a unique dual-targeting mechanism in melanoma cells: (1) it activates AMPK after phosphorylation to 5'-iPA-monophosphate, inducing autophagosome accumulation; (2) it simultaneously inhibits Rab7 prenylation, blocking autophagosome-lysosome fusion and impairing autophagic flux. This coordinated dual action results in net autophagy inhibition and apoptotic cell death [1]. Notably, AMPK silencing prevents apoptosis but does not restore autophagic flux due to persistent Rab7 unprenylation, confirming independent targeting of two pathways [1].

Melanoma Autophagy AMPK

Genotype-Dependent Reversed Activity of i6A Riboside Versus Its Free Base in Plant Tissue Culture

In Phaseolus lunatus callus tissues, the relative activity hierarchy between cytokinin bases and ribonucleosides is reversed depending on the specific compound. Zeatin base and N6-isopentyladenine base were more active than their corresponding ribonucleosides. However, N6-(Δ2-isopentenyl)adenine (i6Ade, the free base of i6A) was less active than N6-(Δ2-isopentenyl)adenosine (i6Ado, the riboside) in most genotypes examined [1]. In two genotypes (P.I. 256845 and P.I. 260415), the activity of the free base was higher than that of the riboside [1].

Plant tissue culture Cytokinin activity Phaseolus

Broad-Spectrum Antiproliferative Activity of i6A Across Diverse Human Cancer Cell Lines

In a systematic structure-activity relationship study of natural cytokinins against a panel of human cancer cell lines, N6-isopentenyladenosine (i6A) exhibited cytotoxic activity across a wider spectrum of cell lines and tissue origins than previously reported [1]. The study confirmed activity for i6A, kinetin riboside, and N6-benzyladenosine. Notably, ortho-topolin riboside showed the highest potency overall (IC50 = 0.5-11.6 μM), establishing a comparative potency benchmark [1].

Oncology Cytotoxicity Structure-activity relationship

Optimal Use Cases for 6-(γ,γ-Dimethylallylamino)purine Riboside Based on Quantitative Evidence


Melanoma Research Requiring Autophagy Modulation

Select i6A for studies targeting autophagic flux in melanoma or other tumors with high basal protective autophagy. The compound's unique dual mechanism—simultaneous AMPK activation and Rab7 prenylation inhibition—provides a distinct experimental tool not available with other cytokinin ribosides [1]. This makes i6A particularly valuable for preclinical research on overcoming chemotherapy resistance mediated by autophagy.

Bladder Cancer Studies with Benzyladenosine as Validated Alternative

Utilize i6A for bladder carcinoma research (e.g., T24 cell models) where G0/G1 cell cycle arrest and caspase-3-mediated apoptosis are desired endpoints. The direct head-to-head comparison confirms functional equivalence with N6-benzyladenosine, offering procurement flexibility [2]. The absence of genotoxicity at active concentrations distinguishes this class from DNA-damaging chemotherapeutics.

Plant Tissue Culture with Genotype-Specific Cytokinin Requirements

Employ i6A riboside specifically in Phaseolus lunatus tissue culture systems where genotype-dependent activity hierarchies have been documented. In most genotypes, the riboside form is more active than the free base, contrasting with the zeatin series where the base is typically more active [3]. This compound-specific optimization is essential for reproducible callus growth and shoot differentiation protocols.

Broad-Spectrum Anticancer Screening Programs

Incorporate i6A as a reference cytokinin riboside in multi-cell-line screening panels to benchmark activity against other cytokinin analogs. The established SAR study provides comparative potency data (i6A less potent than ortho-topolin riboside, comparable to kinetin riboside and benzyladenosine), enabling rational compound selection for specific cancer histotypes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(gamma,gamma-Dimethylallylamino)purine riboside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.